molecular formula C24H23ClN2O5S B5768838 methyl 4-({N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate

methyl 4-({N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate

Cat. No. B5768838
M. Wt: 487.0 g/mol
InChI Key: UKYVWCBMRKKYGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate, also known as MC-GG-Bzl, is a chemical compound that has been synthesized for scientific research purposes.

Mechanism of Action

The mechanism of action of methyl 4-({N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate involves the inhibition of specific enzymes and receptors in the body. This compound binds to these enzymes and receptors, preventing them from functioning properly. This inhibition can lead to various biochemical and physiological effects, depending on the specific enzyme or receptor targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific enzyme or receptor targeted. In general, this compound has been shown to have anti-inflammatory and analgesic effects. It has also been shown to inhibit the growth of certain cancer cells. Additionally, this compound has been shown to have potential therapeutic effects for various diseases, including Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 4-({N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate in lab experiments is its high-purity composition. This ensures that the results obtained from experiments are accurate and reliable. Additionally, the compound's specific mechanism of action allows for targeted studies of specific enzymes and receptors in the body.
One limitation of using this compound in lab experiments is its high cost. The synthesis method for this compound is complex and requires specialized equipment and reagents, making it expensive to produce. Additionally, the compound's specific mechanism of action may limit its use in certain studies that require a broader range of effects.

Future Directions

There are several future directions for the use of methyl 4-({N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate in scientific research. One potential application is in the development of new drugs for the treatment of various diseases. The compound's anti-inflammatory and analgesic effects make it a potential candidate for the development of new pain medications. Additionally, the compound's potential therapeutic effects for Alzheimer's disease and Parkinson's disease may lead to the development of new treatments for these conditions.
Another future direction for the use of this compound is in the study of specific enzymes and receptors in the body. The compound's targeted mechanism of action allows for the study of these enzymes and receptors in greater detail, potentially leading to new insights into their function and potential therapeutic applications.
Conclusion:
This compound is a chemical compound that has been synthesized for scientific research purposes. Its targeted mechanism of action and potential therapeutic effects make it a valuable tool for the study of specific enzymes and receptors in the body. While the compound's high cost and limited range of effects may limit its use in certain studies, its potential applications in the development of new drugs and the study of specific biochemical pathways make it a promising area of research for the future.

Synthesis Methods

Methyl 4-({N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate is synthesized through a multi-step process that involves the reaction of various reagents under controlled conditions. The synthesis method involves the use of N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine and methyl 4-aminobenzoate as starting materials. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions. The final product is then purified through various techniques, including chromatography, to obtain a high-purity compound.

Scientific Research Applications

Methyl 4-({N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate has been synthesized for scientific research purposes, particularly in the field of biochemistry and pharmacology. This compound has been used in various studies to investigate the mechanism of action of certain enzymes and receptors in the body. It has also been used to study the effects of certain drugs on these enzymes and receptors.

properties

IUPAC Name

methyl 4-[[2-[(4-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O5S/c1-17-3-13-22(14-4-17)33(30,31)27(15-18-5-9-20(25)10-6-18)16-23(28)26-21-11-7-19(8-12-21)24(29)32-2/h3-14H,15-16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYVWCBMRKKYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)CC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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